molecular formula C15H13NO3 B11857387 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione

2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B11857387
M. Wt: 255.27 g/mol
InChI Key: SQNUFZQUFFBKJJ-UHFFFAOYSA-N
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Description

2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring and an isopropylamino group. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction can be catalyzed by palladium on carbon (Pd/C) under reverse hydrogenolysis conditions, which provides a waste-free approach to the synthesis of the desired naphthoquinone derivatives .

Another efficient method involves visible-light-mediated [3+2] cycloaddition reactions. This green chemistry approach utilizes visible light to drive the reaction, resulting in high yields and excellent regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated processes can be optimized for industrial applications, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and viruses .

Comparison with Similar Compounds

2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:

    Naphtho[2,3-b]thiophene-4,9-dione: Similar structure but with a thiophene ring instead of a furan ring.

    Lapachol: A naturally occurring naphthoquinone with antitumor and antiviral activities.

    Plumbagin: Another naturally occurring naphthoquinone known for its anticancer and antimicrobial properties.

The uniqueness of this compound lies in its isopropylamino group, which can enhance its biological activity and selectivity compared to other naphthoquinone derivatives.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(propan-2-ylamino)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C15H13NO3/c1-8(2)16-12-7-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-8,16H,1-2H3

InChI Key

SQNUFZQUFFBKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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